molecular formula C10H16N2O2 B2956421 rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis CAS No. 1909294-60-5

rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis

Cat. No. B2956421
CAS RN: 1909294-60-5
M. Wt: 196.25
InChI Key: IKPYXAOZQZSOAU-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H16N2O2. It contains a pyrazole ring and an oxolane ring, which are connected by a methylene bridge. The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Kinetic Resolution and Catalysis

  • Kinetic Resolution and Catalysis Applications: The compound has been utilized in kinetic resolution processes. For instance, lipase from Candida antarctica catalyzes its acylation, leading to enantiomerically pure forms. This process is significant in creating specific enantiomers for research or pharmaceutical applications (Barz, Herdtweck, & Thiel, 1996).

Metal Complexes and Electronic Properties

  • Synthesis and Electronic Properties of Metal Complexes: Research includes the synthesis of rhodium(III) complexes with redox-active ligands, showcasing the importance of this compound in studying the electronic properties of metal complexes. This is crucial in the development of new materials and catalysts (Wanniarachchi et al., 2012).

Chiral Synthesis and Structures

  • Chiral Synthesis and Structural Studies: The compound has been used in stereospecific syntheses, leading to the creation of planar chiral bidentate complexes. This is valuable in the field of chiral chemistry, where understanding the structure and synthesis of chiral molecules is essential (Baker, Radzey, Lucas, & Turner, 2012).

Organic Synthesis and Reactions

  • Organic Synthesis Applications: It is involved in the synthesis of aziridine-2-carboxylates and has applications in the preparation of α-amino-β-hydroxy-γ-butyrolactone, showcasing its role in organic synthesis processes (Saint-Fuscien & Dodd, 2000).

Catalytic Reactions and Hydrocarbon Conversion

  • Catalytic Reactions: Studies include its use in catalyzing carbon-carbon and carbon-hydrogen bond cleavage in lower alkanes. This has implications in the field of catalysis, particularly in developing new methods for hydrocarbon conversion (Lin, Hogan, & Sen, 1996).

Novel Applications in Chemistry

  • Novel Chemical Syntheses: It is utilized in novel syntheses, such as the Prins cyclization to create hexahydro-1H-furo[3,4-c]pyran derivatives, indicating its versatility in novel organic reactions (Reddy et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for information on safety precautions, potential hazards, and proper handling procedures .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its biological activity and potential uses in pharmaceuticals or other industries .

properties

IUPAC Name

[1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPYXAOZQZSOAU-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C2=NN(C=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C2=NN(C=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.